
2-Chloro-N-(2-methylphenyl)-N-(2-phenylethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(2-methylphenyl)-N-(2-phenylethyl)acetamide is an organic compound that belongs to the class of amides It features a chloro group, a methylphenyl group, and a phenylethyl group attached to an acetamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-methylphenyl)-N-(2-phenylethyl)acetamide typically involves the reaction of 2-chloroacetamide with 2-methylphenylamine and 2-phenylethylamine. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require a catalyst or base to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-N-(2-methylphenyl)-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2-methylphenyl)-N-(2-phenylethyl)acetamide oxide, while substitution reactions may produce derivatives with different functional groups replacing the chloro group.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may be studied for its biological activity and potential therapeutic effects.
Medicine: Research may explore its potential as a drug candidate or its role in drug delivery systems.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-(2-methylphenyl)-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate its effects. The pathways involved can vary depending on the compound’s specific structure and functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-Chloro-N-(2-methylphenyl)-N-(2-phenylethyl)acetamide include:
- N-(2-methylphenyl)-N-(2-phenylethyl)acetamide
- 2-Chloro-N-(2-methylphenyl)acetamide
- N-(2-phenylethyl)-2-chloroacetamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
64769-75-1 |
|---|---|
Formule moléculaire |
C17H18ClNO |
Poids moléculaire |
287.8 g/mol |
Nom IUPAC |
2-chloro-N-(2-methylphenyl)-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C17H18ClNO/c1-14-7-5-6-10-16(14)19(17(20)13-18)12-11-15-8-3-2-4-9-15/h2-10H,11-13H2,1H3 |
Clé InChI |
IZFWOIQNWUDRJV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1N(CCC2=CC=CC=C2)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


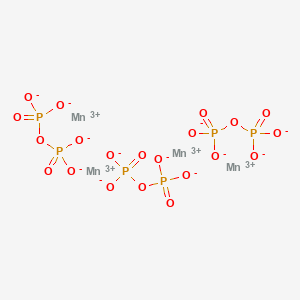
![2,5,8-Trimethylbicyclo[3.3.2]deca-2,7,9-triene](/img/structure/B14505840.png)
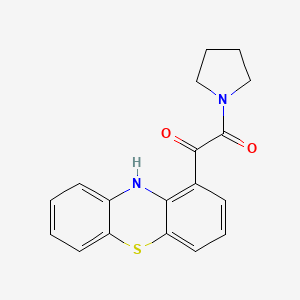
![6-Oxabicyclo[3.2.2]non-8-en-7-ylidenesulfamyl chloride](/img/structure/B14505847.png)
![15-Methyl-3,6,9,13-tetraoxa-16-azabicyclo[9.3.3]heptadeca-1(15),11(17)-diene-2,10-dione](/img/structure/B14505851.png)
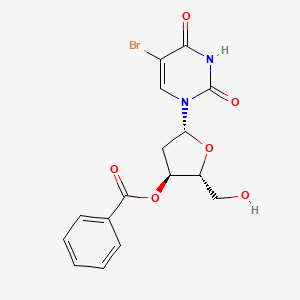
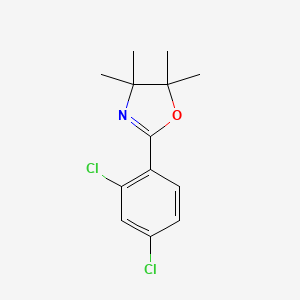
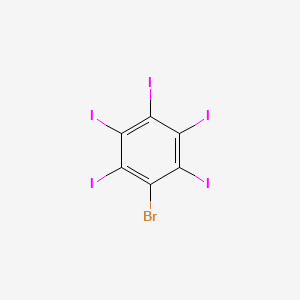
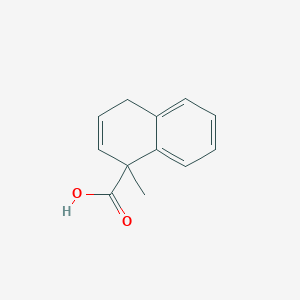
![[Oxydi(4,1-phenylene)]bis[(4-phenoxyphenyl)methanone]](/img/structure/B14505880.png)

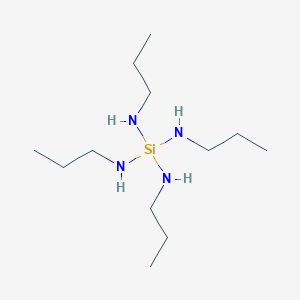
![1-Methyl-1,2-diphenyl-3-[2-(phenylethynyl)phenyl]-1H-phosphindol-1-ium](/img/structure/B14505912.png)
![2,2'-[(3-Aminopropyl)azanediyl]diacetic acid](/img/structure/B14505924.png)
